molecular formula C12H20N4 B3071642 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine CAS No. 1011407-34-3

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine

Cat. No.: B3071642
CAS No.: 1011407-34-3
M. Wt: 220.31 g/mol
InChI Key: DVTCCRCRTAQHFQ-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine is a chemical compound with the molecular formula C12H18N4 It is a member of the triazoloazepine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazoloazepine ketone, while reduction could produce a triazoloazepine alcohol.

Scientific Research Applications

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-4-amine hydrochloride
  • 3-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine

Uniqueness

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTCCRCRTAQHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine
Reactant of Route 3
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine
Reactant of Route 4
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine
Reactant of Route 5
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine
Reactant of Route 6
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine

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